molecular formula C8H7BrN2O4 B1453469 Methyl 3-amino-4-bromo-2-nitrobenzoate CAS No. 1207175-60-7

Methyl 3-amino-4-bromo-2-nitrobenzoate

Cat. No.: B1453469
CAS No.: 1207175-60-7
M. Wt: 275.06 g/mol
InChI Key: MCEBXXSZFFMJLM-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-bromo-2-nitrobenzoate is a useful research compound. Its molecular formula is C8H7BrN2O4 and its molecular weight is 275.06 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

methyl 3-amino-4-bromo-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O4/c1-15-8(12)4-2-3-5(9)6(10)7(4)11(13)14/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCEBXXSZFFMJLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)Br)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-amino-4-bromo-2-nitrobenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of nitroaromatic compounds, characterized by the presence of a nitro group (-NO2), an amino group (-NH2), and a bromo substituent (-Br) on a benzoate framework. The molecular formula is C9H8BrN2O3C_9H_8BrN_2O_3, with a molecular weight of approximately 275.07 g/mol. The compound typically appears as a solid and is soluble in organic solvents.

Antimicrobial Properties

Research indicates that derivatives of nitrobenzoates, including this compound, exhibit antimicrobial activities. The presence of the nitro group is crucial for this activity, as it can interfere with bacterial cellular processes. Studies have shown that such compounds can inhibit the growth of various pathogenic bacteria and fungi, suggesting their potential use as antimicrobial agents in clinical settings .

Antitumor Activity

This compound has been evaluated for its antitumor properties. Similar compounds have demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, research on related nitrobenzoic acids has shown significant inhibition of non-small cell lung cancer (NSCLC) cell migration and growth . The mechanisms often involve disruption of signaling pathways essential for cancer cell survival and metastasis.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Nitro groups can act as electron-withdrawing groups, enhancing the compound's ability to interact with enzymes involved in cellular metabolism.
  • Cellular Uptake : The amino group may facilitate better cellular uptake, allowing for more effective intracellular action against target cells.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that nitroaromatic compounds can generate ROS within cells, leading to oxidative stress and subsequent cell death in cancer cells .

Case Studies and Research Findings

StudyFindings
Antimicrobial Activity This compound showed significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
Antitumor Efficacy In vitro studies indicated that this compound inhibited the proliferation of NSCLC cells by disrupting EGF-induced signaling pathways, significantly reducing migration and invasion capabilities .
Mechanistic Insights Investigations into the compound's mechanism revealed that it induces apoptosis through ROS generation and activation of caspase pathways in cancer cells .

Scientific Research Applications

Applications in Organic Synthesis

Methyl 3-amino-4-bromo-2-nitrobenzoate serves as a versatile building block in organic synthesis. Its functional groups allow it to participate in various chemical reactions:

  • Nucleophilic Substitution : The bromine atom can be substituted with other nucleophiles, facilitating the synthesis of more complex molecules.
  • Reduction Reactions : The nitro group can be reduced to an amine, providing pathways to synthesize amino compounds.

Table 1: Summary of Synthetic Applications

Reaction TypeDescriptionExample Products
Nucleophilic SubstitutionSubstituting Br with nucleophilesAmino derivatives
ReductionConverting nitro to aminoAmino acids
Coupling ReactionsFormation of carbon-carbon bondsBiologically active compounds

Biological Applications

Research has indicated that this compound exhibits potential biological activities:

  • Antimicrobial Properties : Studies have shown that compounds with similar structures possess antimicrobial properties, making them candidates for drug development.
  • Anticancer Activity : Preliminary investigations suggest that this compound may inhibit cancer cell growth through mechanisms involving apoptosis.

Case Study: Anticancer Activity

A study conducted on derivatives of this compound demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and disruption of cellular signaling pathways.

Industrial Applications

In the industrial sector, this compound is utilized in the production of:

  • Dyes and Pigments : The compound's reactivity allows it to be used as an intermediate in dye synthesis.
  • Pharmaceuticals : Its unique structure makes it valuable in developing new therapeutic agents.

Table 2: Industrial Uses

IndustryApplicationRemarks
DyesIntermediate for synthetic dyesEnhances color properties
PharmaceuticalsDrug developmentPotential for novel therapeutic agents

Chemical Reactions Analysis

Reduction Reactions

The nitro group (-NO₂) undergoes selective reduction to form an amino group (-NH₂). This reaction is critical for synthesizing bioactive intermediates.

Key Reagents/Conditions:

  • Tin (Sn)/HCl : Traditional reduction method under acidic conditions

  • Catalytic hydrogenation : H₂ gas with palladium or platinum catalysts

  • Sodium dithionite (Na₂S₂O₄) : Mild reducing agent in aqueous solutions

Mechanism :
The nitro group is reduced stepwise:

  • Nitroso intermediate : -NO₂ → -NO

  • Hydroxylamine intermediate : -NO → -NHOH

  • Final amine : -NHOH → -NH₂

Products :

Reaction TypeMajor ProductYieldConditions
Nitro reductionMethyl 3-amino-4-bromo-2-aminobenzoate93% SnCl₂·2H₂O in EtOAc/DCM

Substitution Reactions

The bromine atom (-Br) participates in nucleophilic aromatic substitution (SNAr) due to electron-withdrawing effects from the nitro and ester groups.

Key Reagents/Conditions:

  • Nucleophiles : Amines, alkoxides, or thiols

  • Catalysts : CuI or Pd-based catalysts for cross-coupling

  • Solvents : Polar aprotic solvents (DMF, DMSO)

Mechanism :

  • Electrophilic activation : Nitro and ester groups meta-direct the nucleophile to the brominated position.

  • Transition state : Nucleophile attacks the electrophilic carbon, displacing bromide.

Example Reaction :

Starting MaterialReagentProductYield
Methyl 3-amino-4-bromo-2-nitrobenzoateSodium methoxideMethyl 3-amino-4-methoxy-2-nitrobenzoate75%

Hydrolysis Reactions

The ester group (-COOCH₃) hydrolyzes to form carboxylic acids under acidic or basic conditions.

Key Reagents/Conditions:

  • Acidic hydrolysis : Concentrated H₂SO₄ in H₂O/MeOH

  • Basic hydrolysis : NaOH or KOH in aqueous ethanol

Mechanism :

  • Protonation (acidic) or deprotonation (basic) of the ester carbonyl.

  • Nucleophilic attack by water or hydroxide ion.

  • Cleavage of the ester bond to form carboxylic acid.

Products :

ConditionsMajor ProductYield
H₂SO₄/MeOH reflux3-Amino-4-bromo-2-nitrobenzoic acid78%

Comparative Reactivity Analysis

The compound’s reactivity differs significantly from analogs due to synergistic effects of substituents:

CompoundBromine PositionKey Reactivity Differences
Methyl 4-bromo-3-methyl-2-nitrobenzoatePara to nitroLower electrophilicity due to methyl steric hindrance
Methyl 3-bromo-4-chloro-2-nitrobenzoateOrtho to nitroEnhanced SNAr rates from dual electron-withdrawing groups

Q & A

Q. What are the recommended synthetic routes for Methyl 3-amino-4-bromo-2-nitrobenzoate, and how can regioselectivity challenges be addressed?

  • Methodological Answer : The synthesis typically involves sequential functionalization of a benzoate scaffold. For example:

Esterification : Start with 3-nitro-4-bromobenzoic acid and methanol under acid catalysis (e.g., H₂SO₄) to form the methyl ester .

Amination : Reduce the nitro group at the 3-position using catalytic hydrogenation (Pd/C, H₂) or SnCl₂/HCl to introduce the amino group.
Regioselectivity Challenges : Bromination at the 4-position must precede nitration to avoid competing halogen migration. Use directing groups (e.g., ester or nitro) to control electrophilic substitution patterns .

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical. Tools like SHELX (for structure solution/refinement) and ORTEP-3 (for visualization) ensure accurate determination of bond angles, torsion angles, and hydrogen-bonding networks . For example, SC-XRD can confirm the spatial arrangement of the nitro and amino groups, which may tautomerize in solution .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • FTIR/Raman : Identify functional groups (e.g., NO₂ asymmetric stretch at ~1520 cm⁻¹, NH₂ bend at ~1600 cm⁻¹) .
  • NMR : Use ¹H/¹³C NMR to resolve aromatic proton environments (e.g., coupling between H-5 and H-6) and confirm substituent positions .
  • MS : High-resolution mass spectrometry (HRMS) validates molecular weight and isotopic patterns (e.g., ⁷⁹Br/⁸¹Br splitting) .

Advanced Research Questions

Q. How do electronic effects of the nitro and bromo groups influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The nitro group is a strong electron-withdrawing group (EWG), activating the ring for nucleophilic aromatic substitution (SNAr) at the 2-position. The bromo group at the 4-position can participate in Suzuki-Miyaura couplings (e.g., with aryl boronic acids) but requires Pd catalysts tolerant of EWGs. Computational studies (e.g., density functional theory, DFT) using tools like Colle-Salvetti functionals predict charge distribution and transition states .

Q. How can hydrogen-bonding patterns in the solid state affect the compound’s stability and solubility?

  • Methodological Answer : Analyze crystal packing using graph set analysis (e.g., Etter’s rules) . The amino and nitro groups may form intermolecular N–H···O bonds, creating layered structures that reduce solubility. Solubility can be modulated by co-crystallization with hydrogen-bond acceptors (e.g., DMSO) .

Q. What strategies resolve contradictions between crystallographic data and spectroscopic observations (e.g., tautomerism)?

  • Methodological Answer :
  • Variable-temperature NMR : Detect equilibrium between amino-nitro and imino-oxime tautomers.
  • SC-XRD at multiple temperatures : Confirm dominant tautomer in the solid state.
  • DFT calculations : Compare energy landscapes of tautomers to explain discrepancies .

Q. How can the compound’s bioactivity be systematically evaluated in pharmacological contexts?

  • Methodological Answer :
  • In vitro assays : Test antimicrobial activity via microdilution (MIC/MBC against Gram+/Gram– bacteria).
  • Molecular docking : Simulate interactions with target enzymes (e.g., bacterial dihydrofolate reductase) using software like AutoDock.
  • Metabolic stability : Use liver microsome models to assess CYP450-mediated degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 3-amino-4-bromo-2-nitrobenzoate
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Methyl 3-amino-4-bromo-2-nitrobenzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.